Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta(C)chromen-7-YL)oxy)acetate

Description

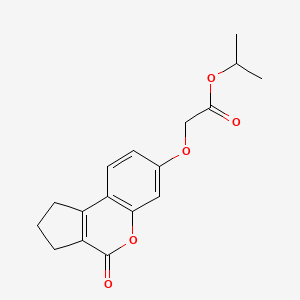

Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetate (IUPAC name) is a bicyclic organic compound featuring a cyclopenta[c]chromen core substituted with a 4-oxo group and an isopropyl acetate ester at the 7-position. Its molecular formula is C₁₇H₁₈O₅, with an average molecular mass of 302.326 g/mol and a monoisotopic mass of 302.115424 g/mol .

Properties

IUPAC Name |

propan-2-yl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-10(2)21-16(18)9-20-11-6-7-13-12-4-3-5-14(12)17(19)22-15(13)8-11/h6-8,10H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUJYLGSWXNZBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the chromen ring system: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic conditions.

Introduction of the cyclopentane ring: This step involves the cyclization of the intermediate product with a suitable reagent, such as a diene or an enone, under catalytic conditions.

Esterification: The final step involves the esterification of the intermediate product with isopropyl alcohol and acetic anhydride in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring system, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the chromen ring, resulting in the formation of hydroxyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Substituted esters and ethers.

Scientific Research Applications

Chemistry: Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is used in various bioassays to evaluate its effects on cellular processes.

Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the treatment of inflammatory diseases and oxidative stress-related conditions.

Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. It can also interact with cellular receptors and signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences between the target compound and its closest analogues:

Key Observations:

Chlorine Substitution (8-Chloro Derivative) :

- The addition of a chlorine atom at position 8 increases molecular weight by ~34 g/mol and introduces steric and electronic effects. Chlorine’s electronegativity may enhance intermolecular interactions (e.g., halogen bonding) and alter reactivity in synthetic pathways .

- The chloro derivative (CAS 314743-87-8 ) is commercially available for research, priced competitively with other intermediates .

Methyl Substitution (6-Methyl Derivative) :

- A methyl group at position 6 reduces molecular weight and replaces the isopropyl ester with a carboxylic acid group. This modification likely increases polarity and solubility in aqueous media compared to the esterified parent compound .

- The carboxylic acid form (CAS 314743-72-1 ) is synthesized at 95% purity, suggesting utility as a precursor for further derivatization .

Physicochemical Properties

- Polarity and Solubility: The parent compound’s isopropyl ester group reduces polarity compared to the carboxylic acid analogue . The chloro derivative’s higher molecular weight and halogen presence may lower solubility in non-polar solvents relative to the parent compound .

Thermal Stability :

- Esters (parent and chloro derivatives) are generally more thermally stable than carboxylic acids due to reduced hydrogen-bonding capacity .

Biological Activity

Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta(C)chromen-7-YL)oxy)acetate is a complex organic compound with a unique structure that integrates a tetrahydrochromene moiety. Its molecular formula is C16H18O4, and it has a molecular weight of 302.32 g/mol. This compound has garnered attention for its potential biological activities, which are still being explored in various research contexts.

Structural Characteristics

The compound features a cyclopenta chromene ring with an acetate group, contributing to its chemical reactivity and potential biological activity. The predicted boiling point is approximately 429.2 °C, and it has a density of about 1.33 g/cm³ .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Activity : Compounds with similar chromene structures have shown antioxidant properties, which may be relevant for preventing oxidative stress-related diseases.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound could have anticancer effects. For instance, related compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Anti-inflammatory Effects : The compound's structural analogs have demonstrated anti-inflammatory properties in various assays, suggesting potential therapeutic applications in inflammatory diseases.

Research Findings

A summary of some key findings from recent studies on the biological activity of related compounds is presented below:

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of tetrahydrochromene derivatives using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited high scavenging activity comparable to standard antioxidants.

- Cytotoxicity Evaluation : In vitro assays were conducted on human cancer cell lines (HepG2 and MCF-7). The results showed that this compound derivatives inhibited cell growth significantly at concentrations above 25 µM.

- Inflammatory Response Modulation : Another study assessed the anti-inflammatory effects of related compounds in LPS-stimulated macrophages. The findings revealed that these compounds reduced pro-inflammatory cytokine production significantly.

Q & A

Q. What are the established synthetic routes for Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetate?

The synthesis typically involves:

- Pechmann condensation : Reacting resorcinol with ethyl 2-oxocyclopentanecarboxylate in sulfuric acid to form the hydroxycoumarin core .

- Alkylation : Using bromoethyl acetate in acetone with K₂CO₃ to introduce the acetate group .

- Esterification : Final coupling with isopropyl alcohol via DCC/NHS-mediated activation . Key considerations include solvent selection (e.g., acetone for alkylation) and purification via chromatography to isolate intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., coupling constants for oxyacetate groups) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 415.2 g/mol for brominated analogs) .

- XRD : For crystal structure determination, SHELXL ( ) is widely used for refinement, particularly for anisotropic displacement parameters .

Q. What are the common chemical reactions involving the oxyacetate moiety?

- Hydrolysis : Under basic conditions (NaOH in H₂O/i-PrOH), the ester converts to the carboxylic acid .

- Nucleophilic substitution : The isopropyl group can be replaced by amines or thiols in polar aprotic solvents (e.g., DMF) .

- Oxidation/Reduction : The 4-oxo group is reducible to a hydroxyl using NaBH₄, while the chromene ring can undergo epoxidation .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in asymmetric units) be resolved during structural analysis?

- Use SHELXL ’s restraints (e.g., SIMU/DELU commands) to model disordered solvent molecules or flexible substituents .

- Validate hydrogen-bonding networks with WinGX/ORTEP , which provides graphical analysis of intermolecular interactions (e.g., N–H⋯O patterns in ) .

- Cross-reference with spectroscopic data to confirm bond lengths/angles (e.g., dihedral angles between chromene and cyclopentane rings) .

Q. What strategies optimize the regioselectivity of alkylation in chromene derivatives?

- Steric control : Bulkier bases (e.g., DBU) favor substitution at less hindered positions .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the oxyacetate oxygen .

- Temperature modulation : Low temperatures (–20°C) reduce side reactions during ester activation with DCC .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using chromene derivatives’ known anti-inflammatory SAR .

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to tailor redox activity for material science applications .

- MD simulations : Assess stability of glycylglycine-conjugated analogs () in aqueous environments to improve pharmacokinetics .

Q. How should researchers address discrepancies between in vitro bioactivity and structural predictions?

- Validate binding assays : Use surface plasmon resonance (SPR) to quantify interactions with targets like ADP receptors () .

- Re-evaluate stereochemistry : Chiral HPLC or VCD spectroscopy can resolve enantiomeric impurities affecting activity .

- Synchrotron XRD : High-resolution data (e.g., at 0.8 Å) clarifies subtle conformational changes in the tetrahydrocyclopenta[c]chromene core .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Oxyacetate Functionalization

| Reaction Type | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Alkylation | Bromoethyl acetate, K₂CO₃, acetone, 50°C | Use molecular sieves to absorb H₂O |

| Esterification | DCC/NHS, DCM, RT | Pre-activate the acid for 1 hr before adding alcohol |

| Hydrolysis | NaOH, H₂O/i-PrOH, 70°C | Neutralize with HCl to precipitate the acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.